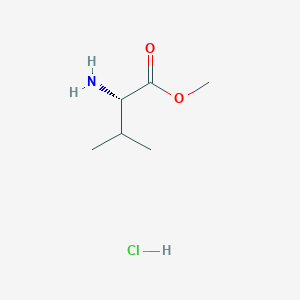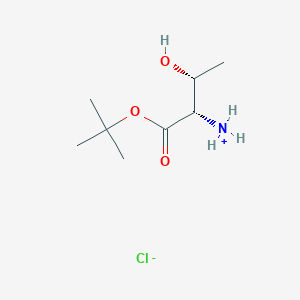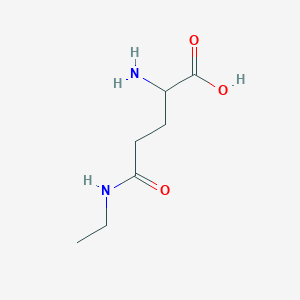
L-Leucina bencilo éster p-toluensulfonato
Descripción general
Descripción
L-Leucine benzyl ester p-toluenesulfonate salt: is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. It is a derivative of the amino acid leucine and is commonly used in drug development, manufacturing processes, and environmental research.
Aplicaciones Científicas De Investigación
L-Leucine benzyl ester p-toluenesulfonate salt has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Análisis Bioquímico
Biochemical Properties
L-Leucine benzyl ester p-toluenesulfonate salt plays a significant role in biochemical reactions, particularly in peptide synthesis. It acts as a protecting group for the amino acid leucine, facilitating the formation of peptide bonds without unwanted side reactions. This compound interacts with enzymes such as peptidases and proteases, which recognize and cleave peptide bonds. Additionally, it can interact with transport proteins like the L-type amino acid transporter 1 (LAT1), which is responsible for the uptake of leucine and its derivatives into cells . These interactions are crucial for the compound’s role in cellular metabolism and signaling pathways.
Cellular Effects
L-Leucine benzyl ester p-toluenesulfonate salt influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to activate the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway, which is essential for cell growth and metabolism . This activation leads to the phosphorylation of downstream effectors such as p70 ribosomal S6 kinase 1 (p70S6K), promoting protein synthesis and cell proliferation. Additionally, the compound can modulate glucose uptake and lipid metabolism in muscle cells, enhancing bioenergetic homeostasis and reducing oxidative stress .
Molecular Mechanism
The molecular mechanism of L-Leucine benzyl ester p-toluenesulfonate salt involves its interaction with specific biomolecules and enzymes. The compound binds to LAT1, facilitating its uptake into cells . Once inside the cell, it activates mTORC1 by binding to leucine-sensing proteins, leading to the phosphorylation of p70S6K and other downstream targets . This activation promotes protein synthesis and cell growth. Additionally, the compound can inhibit proteolytic enzymes, preventing the degradation of newly synthesized proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Leucine benzyl ester p-toluenesulfonate salt can change over time. The compound is relatively stable under standard storage conditions, but it may degrade when exposed to high temperatures or prolonged light exposure . Long-term studies have shown that the compound maintains its activity in vitro and in vivo, with consistent effects on cellular function and metabolism . The stability and efficacy of the compound may vary depending on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of L-Leucine benzyl ester p-toluenesulfonate salt vary with different dosages in animal models. At lower doses, the compound promotes protein synthesis and enhances muscle growth without significant adverse effects . At higher doses, it may cause toxicity and adverse effects such as oxidative stress and metabolic imbalances . These threshold effects highlight the importance of optimizing dosage levels to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
L-Leucine benzyl ester p-toluenesulfonate salt is involved in several metabolic pathways, including protein synthesis and amino acid metabolism. The compound interacts with enzymes such as peptidases and proteases, which cleave peptide bonds and release free amino acids . Additionally, it can modulate the activity of enzymes involved in glucose and lipid metabolism, promoting bioenergetic homeostasis and reducing oxidative stress . These interactions are crucial for maintaining cellular function and metabolic balance.
Transport and Distribution
The transport and distribution of L-Leucine benzyl ester p-toluenesulfonate salt within cells and tissues are mediated by specific transporters and binding proteins. LAT1 plays a key role in the uptake of the compound into cells, where it can exert its biochemical effects . Once inside the cell, the compound may interact with intracellular transport proteins, facilitating its distribution to various cellular compartments and organelles . These interactions are essential for the compound’s localization and activity within the cell.
Subcellular Localization
L-Leucine benzyl ester p-toluenesulfonate salt is localized to specific subcellular compartments, where it exerts its biochemical effects. The compound may be directed to the cytoplasm, where it interacts with enzymes and signaling proteins involved in protein synthesis and metabolism . Additionally, it may be targeted to other organelles such as the mitochondria, where it can modulate bioenergetic processes and reduce oxidative stress . These localization patterns are crucial for the compound’s activity and function within the cell.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of L-Leucine benzyl ester p-toluenesulfonate salt typically involves the esterification of L-leucine with benzyl alcohol, followed by the reaction with p-toluenesulfonyl chloride. The reaction conditions often include the use of a base such as triethylamine to facilitate the esterification process. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: In industrial settings, the production of L-Leucine benzyl ester p-toluenesulfonate salt may involve large-scale esterification and sulfonation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The purification of the final product is typically achieved through crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions: L-Leucine benzyl ester p-toluenesulfonate salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.
Substitution: The sulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfonic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of L-Leucine benzyl ester p-toluenesulfonate salt involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to inflammation, cell proliferation, and apoptosis. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
- O-Benzyl-L-tyrosine toluene-p-sulphonate
- O-Benzyl-L-phenylalanine toluene-p-sulphonate
- O-Benzyl-L-serine toluene-p-sulphonate
Comparison: L-Leucine benzyl ester p-toluenesulfonate salt is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles. These differences can influence its suitability for various applications in drug development, chemical synthesis, and industrial processes .
Propiedades
IUPAC Name |
benzyl (2S)-2-amino-4-methylpentanoate;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.C7H8O3S/c1-10(2)8-12(14)13(15)16-9-11-6-4-3-5-7-11;1-6-2-4-7(5-3-6)11(8,9)10/h3-7,10,12H,8-9,14H2,1-2H3;2-5H,1H3,(H,8,9,10)/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQGHKVYLQBJLO-YDALLXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)CC(C(=O)OCC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C[C@@H](C(=O)OCC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70169658 | |
| Record name | O-Benzyl-L-leucine toluene-p-sulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70169658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1738-77-8 | |
| Record name | L-Leucine, phenylmethyl ester, 4-methylbenzenesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1738-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-Benzyl-L-leucine toluene-p-sulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001738778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-Benzyl-L-leucine toluene-p-sulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70169658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-benzyl-L-leucine toluene-p-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.541 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















